molecular formula C13H16ClN3O2 B1382126 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431963-49-3

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B1382126
CAS No.: 1431963-49-3
M. Wt: 281.74 g/mol
InChI Key: XAQRPXXPXABUET-UHFFFAOYSA-N
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Description

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a synthetic organic compound that features a pyrazole ring substituted with amino and methyl groups, linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the amino group at the 4-position.

    Linking to Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative, often through a nucleophilic substitution reaction, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amino groups or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration are typical.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amino groups or reduction of other functional groups.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is studied for its potential pharmacological properties. It may act as a precursor for drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-Amino-3,5-dimethyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is unique due to the presence of both the amino group and the benzoic acid moiety

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a synthetic compound that has garnered attention in biological and medicinal research due to its potential pharmacological properties. This compound features a pyrazole ring substituted with amino and methyl groups, linked to a benzoic acid moiety, making it a versatile candidate for various therapeutic applications.

  • IUPAC Name : 3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid; hydrochloride
  • Molecular Formula : C13H15N3O2·HCl
  • CAS Number : 1431963-49-3

The mechanism of action for this compound is primarily related to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring facilitates hydrogen bonding and other interactions that can influence binding affinity and specificity. This interaction is crucial for modulating biological pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including:

CompoundCancer Cell LineIC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

These compounds exhibited higher selectivity towards cancer cells compared to non-cancerous cells, indicating their potential as targeted therapies .

Mechanisms of Anticancer Activity

The anticancer activity of these compounds is attributed to several mechanisms:

  • Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : Studies indicated that certain compounds enhance the activity of caspase enzymes, which are crucial for the apoptotic process.
  • Inhibition of Key Enzymes : Pyrazole derivatives may inhibit enzymes such as topoisomerase II and EGFR, which are critical for cancer cell proliferation.

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of these compounds in inducing apoptosis in cancer cells. For example, compounds like 7d and 10c caused morphological changes in MDA-MB-231 cells and increased caspase activity by approximately 1.5 times at concentrations of 10 μM .

Other Biological Activities

Beyond anticancer effects, pyrazole-containing compounds have shown promise in various biological activities:

  • Antibacterial : Certain derivatives exhibit antibacterial properties against a range of pathogens.
  • Anti-inflammatory : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
  • Antiviral : Some studies suggest activity against viral infections, although more research is needed in this area.

Case Studies

A significant case study involved the synthesis and evaluation of a series of pyrazole derivatives where researchers identified several compounds with promising anticancer activity against breast and liver cancer cell lines. The findings from these studies support the further development of pyrazole-based drugs as effective anticancer agents .

Properties

IUPAC Name

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQRPXXPXABUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-49-3
Record name Benzoic acid, 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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